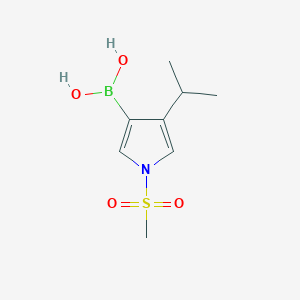
6-(tert-Butyl)-1,4-dichlorophthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-1,4-dichlorophthalazine is an organic compound that belongs to the class of phthalazines. Phthalazines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of tert-butyl and dichloro substituents in the phthalazine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-1,4-dichlorophthalazine typically involves the reaction of 1,4-dichlorophthalazine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
6-(tert-Butyl)-1,4-dichlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form phthalazine derivatives with different oxidation states.
Reduction Reactions: Reduction of the dichloro groups can lead to the formation of phthalazine with hydrogen or other substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions include various substituted phthalazines, phthalazine oxides, and reduced phthalazine derivatives. The specific products depend on the reagents and conditions used.
科学的研究の応用
6-(tert-Butyl)-1,4-dichlorophthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 6-(tert-Butyl)-1,4-dichlorophthalazine involves its interaction with specific molecular targets. The tert-butyl and dichloro substituents influence the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4,6-Tri-tert-butylphenol: Used in the synthesis of polymers and as a stabilizer.
2,6-Di-tert-butylphenol:
Uniqueness
6-(tert-Butyl)-1,4-dichlorophthalazine is unique due to the combination of tert-butyl and dichloro substituents on the phthalazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H12Cl2N2 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
6-tert-butyl-1,4-dichlorophthalazine |
InChI |
InChI=1S/C12H12Cl2N2/c1-12(2,3)7-4-5-8-9(6-7)11(14)16-15-10(8)13/h4-6H,1-3H3 |
InChIキー |
ALOBYLHRWFEIPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=NN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




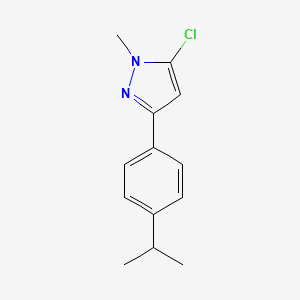
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
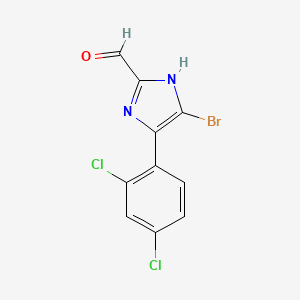
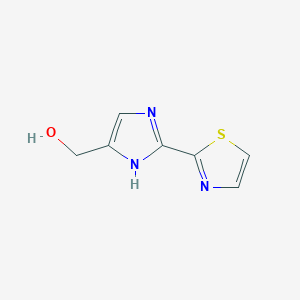
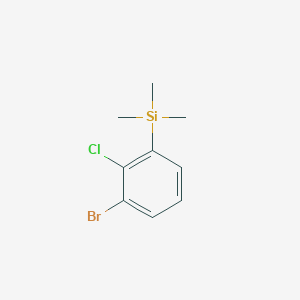
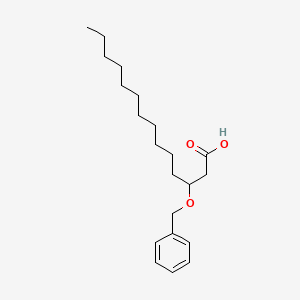
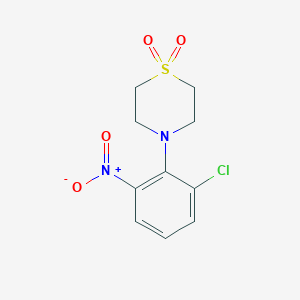

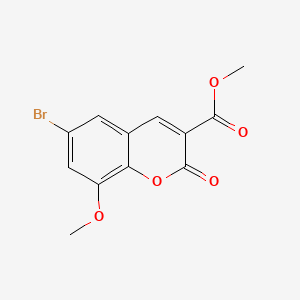
![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

